2-Naphthalen-1-yl-piperazine

Übersicht

Beschreibung

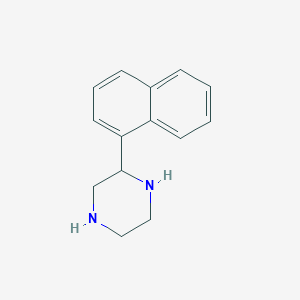

2-Naphthalen-1-yl-piperazine is an organic compound with the molecular formula C14H16N2 It consists of a piperazine ring substituted with a naphthalene moiety at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-yl-piperazine can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.

Photocatalytic Synthesis: Recent advances have shown that photocatalysis can be used to synthesize piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalen-1-yl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.

Reduction: Reduction reactions can convert the naphthalene moiety to tetrahydronaphthalene derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Naphthalene-1,2-dione derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2-Naphthalen-1-yl-piperazine exhibits a range of biological activities, making it a candidate for various therapeutic applications. Some of the notable activities include:

1. Antitumor Activity

- Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

- This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The action mechanism is believed to disrupt microbial cell membranes .

3. Neuropharmacological Effects

- Research indicates that this compound can modulate neurotransmitter systems, showing potential as an antidepressant or anxiolytic agent. It acts on serotonin and dopamine receptors, which are crucial in mood regulation .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option .

Wirkmechanismus

The mechanism of action of 2-Naphthalen-1-yl-piperazine involves its interaction with various molecular targets. The piperazine ring can act as a ligand for receptors in the central nervous system, modulating their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

2-Naphthalen-1-yl-piperazine can be compared with other piperazine derivatives such as:

1-Benzylpiperazine: Known for its stimulant properties.

1-(3-Chlorophenyl)piperazine: Used in research for its serotonergic activity.

1-(2-Pyridyl)piperazine: Studied for its potential antidepressant effects.

The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Biologische Aktivität

2-Naphthalen-1-yl-piperazine is an organic compound with significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a piperazine ring substituted with a naphthalene moiety, contributes to its diverse interactions with biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- CAS Number : 910444-80-3

The compound consists of a piperazine ring which can interact with various receptors in the central nervous system, while the naphthalene component enhances its hydrophobic interactions with proteins.

This compound primarily interacts with serotonin receptors, exhibiting partial agonistic activity at these sites. This interaction is crucial for its potential therapeutic effects, particularly in mood regulation and anxiety disorders. Additionally, the compound has been studied for its ability to modulate immune responses, particularly in the context of inflammation and heavy metal exposure .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been noted to affect RET kinase activity, which is relevant for certain types of cancers .

Immunomodulatory Effects

Recent studies highlight the immunomodulatory potential of this compound. In experimental models, it has been shown to enhance immune cell populations during inflammatory responses. This effect is particularly notable when combined with β-cyclodextrin, suggesting a synergistic enhancement of immune function .

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : The compound inhibited bacterial growth with an MIC value of 32 µg/mL.

- Anticancer Study :

- Immunomodulatory Study :

Comparative Analysis

The biological activity of this compound can be compared to other piperazine derivatives:

| Compound | Activity Type | Notable Properties |

|---|---|---|

| 1-Benzylpiperazine | Stimulant | Known for CNS stimulant properties |

| 1-(3-Chlorophenyl)piperazine | Serotonergic | Used for antidepressant research |

| 1-(2-Pyridyl)piperazine | Antidepressant | Studied for mood enhancement effects |

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-16H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACZVIMLSOTUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661705 | |

| Record name | 2-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-80-3 | |

| Record name | 2-(Naphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.